

# molecular weight of 4-(4-Chlorophenyl)butan-2-one

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

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An In-depth Technical Guide to **4-(4-Chlorophenyl)butan-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)butan-2-one**, a compound of interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.

## Chemical and Physical Properties

**4-(4-Chlorophenyl)butan-2-one** is a ketone derivative with a chlorinated phenyl ring. Its properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

Property	Value	Source
Molecular Weight	182.65 g/mol	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO	[1][2][3]
CAS Number	3506-75-0	[1][2][3]
IUPAC Name	4-(4-chlorophenyl)butan-2-one	[2]
Appearance	Colorless to Pale Yellow Oil	[1]
Boiling Point	110-114 °C (at 3 Torr)	[1]
Density	1.111 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.	[1]
Canonical SMILES	<chem>CC(=O)CCC1=CC=C(C=C1)Cl</chem>	[3]
InChI	InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3	[2][3]
InChIKey	NHWRHEOCEWDYPJ-UHFFFAOYSA-N	[2][3]

## Experimental Protocols

### Synthesis of 4-(4-Chlorophenyl)butan-2-one

A common synthetic route to **4-(4-chlorophenyl)butan-2-one** involves the Friedel-Crafts alkylation of chlorobenzene with 4-hydroxybutan-2-one in the presence of a suitable acid catalyst. While specific patented methods exist for similar compounds using solid acid catalysts like acid-activated Montmorillonite clay, a general laboratory-scale synthesis can be adapted.

General Protocol for Friedel-Crafts Alkylation:

- Catalyst Activation (if using a solid acid catalyst): The solid acid catalyst (e.g., Montmorillonite clay) is activated by heating at 120°C for 2 hours to remove adsorbed water.

- **Reaction Setup:** A mixture of chlorobenzene and 4-hydroxybutan-2-one (in a molar ratio ranging from 3:1 to 1:3) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.
- **Catalyst Addition:** The activated solid acid catalyst is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to a temperature between 100-150°C with constant stirring for 12-24 hours. The reaction may be carried out under a pressure of 1-15 bar.
- **Work-up:** After the reaction is complete, the solid catalyst is filtered off. The excess chlorobenzene is removed by distillation under reduced pressure.
- **Purification:** The crude product is then purified by vacuum distillation or column chromatography to yield **4-(4-chlorophenyl)butan-2-one**.

## Analytical Methods

The analysis of **4-(4-chlorophenyl)butan-2-one** and similar compounds in various matrices typically involves chromatographic techniques coupled with mass spectrometry.

General Protocol for GC-MS Analysis:

- **Sample Preparation:** The sample containing **4-(4-chlorophenyl)butan-2-one** is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the compound is present in a complex matrix like a biological sample, a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.
- **GC-MS System:** A gas chromatograph equipped with a mass spectrometer detector is used for analysis. A non-polar or medium-polarity capillary column is typically employed for separation.
- **Injection:** A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure vaporization.
- **Chromatographic Separation:** The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The oven

temperature is programmed to ramp up to facilitate the elution of compounds.

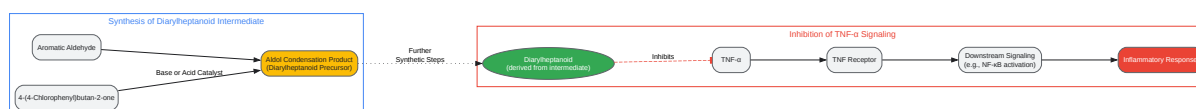
- **Mass Spectrometry Detection:** As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum provides a molecular fingerprint that can be used to identify and quantify **4-(4-chlorophenyl)butan-2-one** by comparing it to a reference spectrum.

## Applications in Drug Development

4-(4-Chlorophenyl)-2-butanone has been utilized as a reactant in the synthesis of diarylheptanoids, which have been investigated as inhibitors of tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) [1][3]. TNF- $\alpha$  is a pro-inflammatory cytokine involved in various inflammatory diseases.

## Role in the Synthesis of TNF- $\alpha$ Inhibitors

The synthesis of diarylheptanoid-based TNF- $\alpha$  inhibitors may involve an aldol condensation reaction between **4-(4-chlorophenyl)butan-2-one** and a suitable aromatic aldehyde. This reaction forms a key intermediate that can be further modified to produce the final active compound.

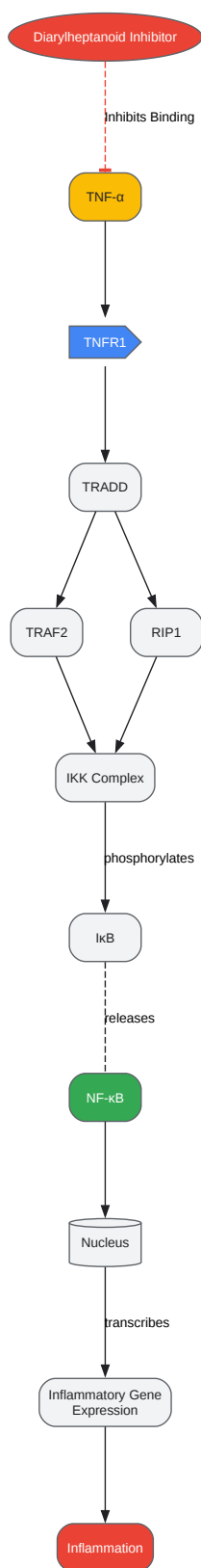


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Caption: Synthesis of a TNF- $\alpha$  inhibitor from **4-(4-Chlorophenyl)butan-2-one**.

## TNF- $\alpha$ Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the TNF- $\alpha$  signaling pathway and the point of intervention for inhibitors derived from **4-(4-chlorophenyl)butan-2-one**.



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Caption: Simplified TNF-α signaling pathway and point of inhibition.

## Safety and Handling

**4-(4-Chlorophenyl)butan-2-one** is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**4-(4-Chlorophenyl)butan-2-one** is a valuable building block in organic synthesis, particularly for the development of potential therapeutic agents like TNF- $\alpha$  inhibitors. This guide has provided essential information on its properties, synthesis, analysis, and applications to aid researchers and professionals in the field of drug discovery and development.

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## References

- 1. 4-(4-Chlorophenyl)butane-2-one CAS#: 3506-75-0 [m.chemicalbook.com]
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- 3. Page loading... [wap.guidechem.com]
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